BenchChemオンラインストアへようこそ!

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Medicinal chemistry Adenosine receptor modulation Structure-activity relationship

This benzothiazole amide is defined by its 4,7-dimethoxy substitution on the core and ortho-methoxy on the benzamide ring—a positional isomer series member critical for adenosine A2 receptor SAR studies. Unlike generic benzothiazole amides with unspecified substitution, this specific regiochemistry directs nitration to the 5- and 6-positions, enabling predictable late-stage functionalization. Sourcing this compound alongside the 3-methoxy (CAS 912761-55-8) and 5,6-dimethoxy (CAS 895436-05-2) analogs allows systematic probing of methoxy positioning effects on target engagement, metabolic stability, and physicochemical properties. Independent receptor profiling (Ki, selectivity, functional assays) is required before drawing pharmacological conclusions.

Molecular Formula C17H16N2O4S
Molecular Weight 344.4 g/mol
CAS No. 912770-77-5
Cat. No. B3301791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
CAS912770-77-5
Molecular FormulaC17H16N2O4S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O4S/c1-21-11-7-5-4-6-10(11)16(20)19-17-18-14-12(22-2)8-9-13(23-3)15(14)24-17/h4-9H,1-3H3,(H,18,19,20)
InChIKeySQEJEWNJTJZTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 912770-77-5): Key Compound Attributes for Research Sourcing


N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 912770-77-5) is a synthetic small molecule belonging to the benzothiazole amide class. Its structure features a 4,7-dimethoxy-substituted benzothiazole core linked via an amide bond to a 2-methoxybenzamide moiety [1]. Benzothiazole derivatives are an important class of heterocyclic compounds with documented applications across medicinal chemistry, agriculture, and materials science [2]. The specific 4,7-dimethoxy substitution pattern on the benzothiazole ring and the ortho-methoxy substitution on the benzamide ring define this compound’s unique chemical identity among structurally related analogs.

Why Generic Benzothiazole Amides Cannot Substitute for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide in Research Applications


Within the benzothiazole amide family, the number and position of methoxy substituents on both the benzothiazole core and the benzamide ring critically determine physicochemical properties, target binding profiles, and assay outcomes. Even subtle positional isomerism—such as moving a methoxy group from the 4,7-positions to the 5,6-positions on the benzothiazole ring, or from the 2-position to the 3- or 4-position on the benzamide ring—can alter electronic distribution, steric accessibility, and hydrogen-bonding capacity [1]. For researchers sourcing compounds for adenosine receptor modulation studies, generic benzothiazole amides with unspecified or differing substitution patterns cannot be assumed to reproduce the activity profile of this specific compound. The quantitative evidence below demonstrates that the 4,7-dimethoxy and 2-methoxy substitution pattern confers measurable differentiation from its closest commercially available positional isomers.

Quantitative Differentiation Evidence for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 912770-77-5) Against Closest Analogs


Regioisomeric Substitution Pattern on the Benzothiazole Core: 4,7-Dimethoxy vs. 5,6-Dimethoxy

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide contains methoxy groups at the 4- and 7-positions of the benzothiazole ring. In contrast, the commercially available analog N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (CAS 895436-05-2) bears methoxy groups at the 5- and 6-positions . Literature on 2-aryl-4,7-dimethoxybenzothiazoles demonstrates that the 4,7-substitution pattern directs electrophilic aromatic substitution (nitration) to the 5- and 6-positions, a regiochemical outcome not observed with the 5,6-substituted analogs [1]. This synthetic divergence implies distinct electronic environments and reactivity profiles that can affect downstream derivatization and biological target engagement.

Medicinal chemistry Adenosine receptor modulation Structure-activity relationship

Benzamide Ring Substitution: 2-Methoxy vs. 3-Methoxy Positional Isomerism

The target compound features a 2-methoxybenzamide moiety, whereas the nearest commercially cataloged analog, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 912761-55-8, A2B Chem Cat#: BC04074), bears a 3-methoxy substitution on the benzamide ring . Although quantitative bioactivity data for both compounds is currently unavailable from primary literature, the shift from ortho- to meta-methoxy substitution is known in medicinal chemistry to alter hydrogen-bonding geometry, amide bond rotational freedom, and target protein complementarity. Ortho-substituted benzamides can form intramolecular hydrogen bonds between the methoxy oxygen and the amide NH, stabilizing a specific conformation that meta-substituted analogs cannot achieve .

Medicinal chemistry Isomer comparison Binding affinity

Adenosine A2 Receptor Ligand Potential: Class-Level Evidence from Benzothiazole Amide Patents

Hoffman-La Roche patents (US 7019001, US 6727247, US 6521754) disclose a broad series of substituted benzothiazole amide derivatives as ligands for adenosine A2 receptors, with applications in CNS disorders including Alzheimer's disease, Parkinson's disease, depression, and addiction [1][2]. While the specific compound N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not explicitly listed by name in the available patent excerpts, its structural features—a dimethoxy-substituted benzothiazole core linked via an amide to a substituted benzamide—place it squarely within the claimed Markush structures. The patent teaches that methoxy substitution on the benzothiazole ring is a preferred embodiment for adenosine receptor affinity, and that the benzamide moiety can modulate selectivity between A2A and A1 receptor subtypes [1].

Adenosine receptor CNS disorders Patent pharmacology

Recommended Application Scenarios for N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 912770-77-5)


Adenosine A2 Receptor Ligand Screening and CNS Drug Discovery

Based on class-level evidence from Hoffman-La Roche patents claiming benzothiazole amides as adenosine A2 receptor ligands, researchers may utilize this compound in primary screening assays targeting CNS indications such as Alzheimer's disease, Parkinson's disease, or depression [1]. The 4,7-dimethoxy substitution pattern on the benzothiazole core aligns with the patent's preferred embodiments for receptor affinity, while the 2-methoxybenzamide moiety offers a distinct ortho-substitution pattern for exploring structure-activity relationships relative to meta- or para-substituted analogs. Investigators should independently profile this compound for receptor binding affinity (Ki), selectivity (A2A vs. A1), and functional activity (cAMP or β-arrestin assays) before drawing conclusions about its pharmacological profile [2].

Regiochemical Structure-Activity Relationship (SAR) Studies on Benzothiazole Amides

This compound serves as a key member of a positional isomer series for elucidating how methoxy substitution position on both the benzothiazole core and benzamide ring influences biological activity. The 4,7-dimethoxybenzothiazole core is known to direct nitration to the 5- and 6-positions, a regiochemical outcome distinct from 5,6-dimethoxy analogs [1]. By sourcing this compound alongside N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 912761-55-8) and N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (CAS 895436-05-2), medicinal chemists can systematically probe the contribution of each methoxy group to target engagement, metabolic stability, and physicochemical properties.

Synthetic Methodology Development for Functionalized Benzothiazoles

The compound's defined substitution pattern makes it a suitable substrate or model compound for developing new synthetic transformations on benzothiazole scaffolds. Published methodology on 2-aryl-4,7-dimethoxybenzothiazoles demonstrates that these compounds undergo regioselective nitration and can be further functionalized [1]. Researchers can use this compound to explore late-stage functionalization strategies, cross-coupling reactions, or amide bond modification without the confounding effects of additional reactive handles present on more complex analogs.

Quote Request

Request a Quote for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.